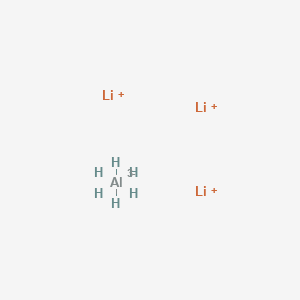
Lithium aluminum hexahydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium Aluminum Hexahydride is a chemical compound with the molecular formula AlH6Li3 . It is a highly reactive reagent that is commonly used in various chemical reactions .
Synthesis Analysis
Lithium Aluminum Hexahydride can be synthesized using various methods. One such method involves the coprecipitation of Li+ and Al3+ in alkaline solutions . Another method involves a hydrothermal route, using lithium and aluminum chloride mixed solutions with various molar ratios as precursors and urea as a precipitating agent .Chemical Reactions Analysis
Lithium Aluminum Hexahydride is known for its high reactivity and ability to reduce a wide variety of substances . It has been involved in numerous incidents causing fires due to its high reactivity . It is also used in the reduction of carbonyls at cryogenic temperatures .Physical And Chemical Properties Analysis
Lithium Aluminum Hexahydride is a pyrophoric chemical that is commonly used as a potent reducing agent in organic synthesis . It has a silvery luster when freshly cut and remains shiny for several days at room temperature in dry air with a relative humidity of less than 1% .Wissenschaftliche Forschungsanwendungen
Aluminum-Lithium Alloys in Aerospace and Cryogenic Applications : Aluminum alloyed with Lithium is used extensively in aerospace and cryogenic applications due to its high forming ability and desirable mechanical properties. Research has focused on understanding the intrinsic phases and their effects on these alloys, particularly the δ’ (Al3Li) metastable phase, which significantly impacts the material's properties (Roy, Dutta, & Chakraborti, 2021).
Laser Beam Welding of Aluminum-Lithium Alloys : Aluminum-Lithium alloys are attractive for aerospace applications due to properties like lower density, higher specific strength, better corrosion, and fatigue crack growth resistance. Laser beam welding, an advanced joining method, has been applied to these alloys, though there remain challenges to be addressed (Xiao & Zhang, 2014).
Vibrational Analysis of Lithium and Sodium Hexahydrioaluminates : The study of Lithium and Sodium hexahydrio- and hexadeuteridoaluminates (like Li3AlH6 and Na3AlH6) through Raman and Infrared spectra has provided insights into metal-hydrogen interactions, crucial for understanding aluminum's environment in these compounds (Bureau et al., 1989).
Lithium-Aluminum Electrode for Organic Electrolyte Secondary Cells : Lithium-Aluminum anodes have been investigated for minimizing the lithium dendrite problem in organic electrolyte secondary cells. The research explored the equilibrium emf-composition relationship and cycling behavior of these electrodes (Rao, Francis, & Christopher, 1977).
Aluminum Anodes in Lithium-Ion Batteries : Aluminum is considered as an anode material for lithium-ion batteries due to its high theoretical specific capacity and excellent conductivity. Research has been done on strategies to manage the large volume expansion during the charge/discharge process, which affects the structural stability of these batteries (Zhang et al., 2019).
Aluminum's Role in Reducing Aluminium-Induced Cytotoxic Effects : Lithium has been studied for its potential to reduce the neurotoxic effects induced by aluminum. Experiments involving the administration of aluminum and lithium in rats demonstrated lithium's capacity to mitigate the damage caused by aluminum on the brain (Bhalla, Singla, & Dhawan, 2010).
Aluminum in Non-Aqueous Alkyl Carbonate Solution for Lithium Batteries : The electrochemical behavior of aluminum in alkyl carbonate solutions containing LiBOB salt was examined to understand its potential as a current collector for rechargeable lithium batteries. The study provided insights into the electrochemical and passivation behavior of aluminum in this context (Myung, Natsui, Sun, & Yashiro, 2010).
Safety And Hazards
Lithium Aluminum Hexahydride is highly corrosive to the skin, eyes, and mucous membranes . Contact with moisture forms lithium hydroxide, which can cause severe burns . It is also known to form combustible dust concentrations in air and releases flammable gases which may ignite spontaneously when in contact with water .
Zukünftige Richtungen
The future directions of Lithium Aluminum Hexahydride research could involve its use in flow chemistry, where a reactor has been designed specifically to conduct lithium aluminum hydride reductions in flow . This approach could lead to safer product manufacturing relative to batch chemistry . Additionally, it could be used in the development of high-capacity anode materials for Li-ion batteries .
Eigenschaften
IUPAC Name |
trilithium;aluminum(3-) hexahydride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.3Li.6H/q-3;3*+1;;;;;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUPSVBUKCTVOLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[Li+].[AlH6-3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlH6Li3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
53.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium aluminum hexahydride | |
CAS RN |
16941-14-3 |
Source


|
| Record name | Lithium aluminium hexa hydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

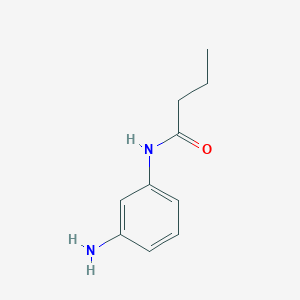
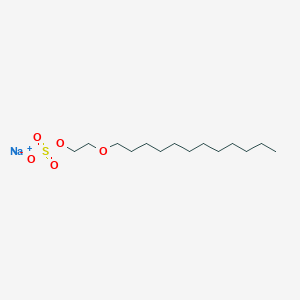
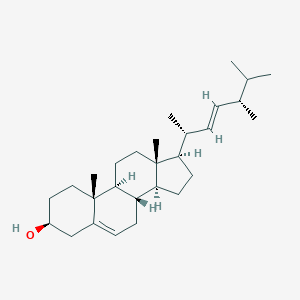
![2-[(4-Chlorophenyl)thio]-2-methylpropionic acid](/img/structure/B91375.png)
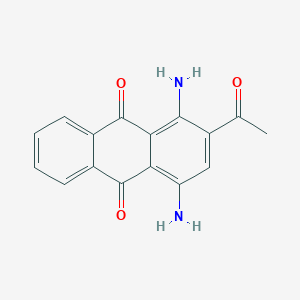
![1-(5-Oxo-2,3,5,9B-tetrahydro-1H-pyrrolo[2,1-A]isoindol-9-YL)-3-(5-pyrrolidin-2-YL-1H-pyrazol-3-YL)-urea](/img/structure/B91378.png)
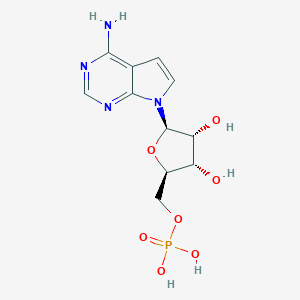
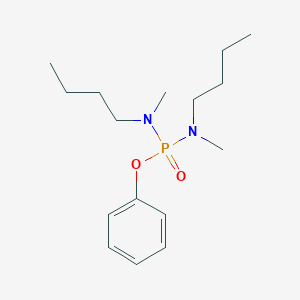
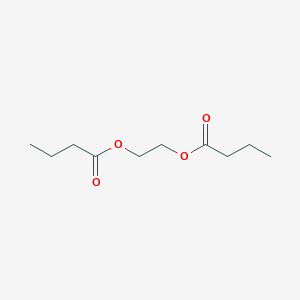
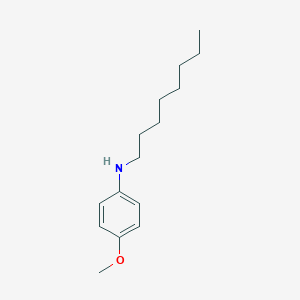
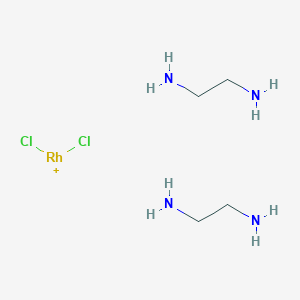
![2-[(2-Oxoindol-3-yl)amino]guanidine](/img/structure/B91390.png)
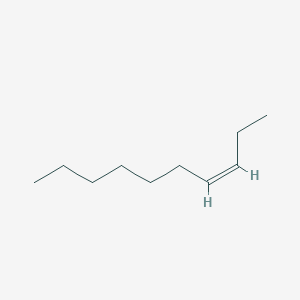
![Benzo[c][1,2,5]thiadiazol-4-ylmethanol](/img/structure/B91392.png)